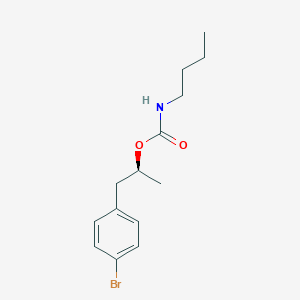
(2S)-1-(4-Bromophenyl)propan-2-yl butylcarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-1-(4-Bromophenyl)propan-2-yl butylcarbamate is an organic compound that belongs to the class of carbamates It is characterized by the presence of a bromophenyl group attached to a propan-2-yl chain, which is further linked to a butylcarbamate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-1-(4-Bromophenyl)propan-2-yl butylcarbamate typically involves the following steps:
Bromination: The starting material, phenylpropane, undergoes bromination to introduce a bromine atom at the para position of the phenyl ring.
Carbamoylation: The brominated intermediate is then reacted with butyl isocyanate under controlled conditions to form the carbamate linkage.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Continuous Flow Synthesis: Utilizing continuous flow reactors to ensure precise control over reaction conditions and improve yield.
Catalysis: Employing catalysts to enhance the efficiency of the bromination and carbamoylation steps.
Analyse Chemischer Reaktionen
Types of Reactions
(2S)-1-(4-Bromophenyl)propan-2-yl butylcarbamate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and butyl alcohol.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, and other nucleophiles for substitution reactions.
Acids/Bases: Hydrochloric acid or sodium hydroxide for hydrolysis reactions.
Major Products
Substitution Products: Depending on the nucleophile used, various substituted derivatives can be obtained.
Hydrolysis Products: Amine and butyl alcohol are the primary products of hydrolysis.
Wissenschaftliche Forschungsanwendungen
(2S)-1-(4-Bromophenyl)propan-2-yl butylcarbamate has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacologically active compound, particularly in the development of new drugs.
Materials Science: It is used in the synthesis of advanced materials with specific properties, such as polymers and coatings.
Biological Studies: It serves as a tool compound in biological research to study enzyme interactions and cellular pathways.
Wirkmechanismus
The mechanism of action of (2S)-1-(4-Bromophenyl)propan-2-yl butylcarbamate involves its interaction with specific molecular targets:
Enzyme Inhibition: It may act as an inhibitor of certain enzymes, affecting their activity and downstream pathways.
Receptor Binding: It can bind to specific receptors, modulating their function and influencing cellular responses.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (±)-2-{[4-(4-Bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenyl-1-ethanol
- 4-[(4-Bromophenyl)ethynyl]pyridine
Uniqueness
(2S)-1-(4-Bromophenyl)propan-2-yl butylcarbamate is unique due to its specific structural features, such as the combination of a bromophenyl group with a butylcarbamate moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Eigenschaften
CAS-Nummer |
918441-57-3 |
|---|---|
Molekularformel |
C14H20BrNO2 |
Molekulargewicht |
314.22 g/mol |
IUPAC-Name |
[(2S)-1-(4-bromophenyl)propan-2-yl] N-butylcarbamate |
InChI |
InChI=1S/C14H20BrNO2/c1-3-4-9-16-14(17)18-11(2)10-12-5-7-13(15)8-6-12/h5-8,11H,3-4,9-10H2,1-2H3,(H,16,17)/t11-/m0/s1 |
InChI-Schlüssel |
HIRKXDVNONDALU-NSHDSACASA-N |
Isomerische SMILES |
CCCCNC(=O)O[C@@H](C)CC1=CC=C(C=C1)Br |
Kanonische SMILES |
CCCCNC(=O)OC(C)CC1=CC=C(C=C1)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


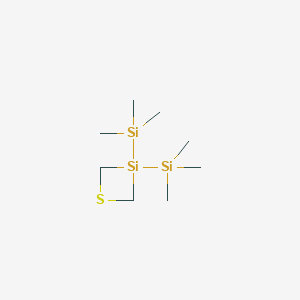
![1-Ethenyl-4,5-difluoro-2-[(propan-2-yl)oxy]benzene](/img/structure/B14179111.png)
![2-[4-(Benzyloxy)phenyl]-5-(2-chlorophenyl)-1,3,4-oxadiazole](/img/structure/B14179119.png)
![2,3-Piperazinedione, 1-[[4-(1,1-dimethylethyl)phenyl]methyl]-](/img/structure/B14179121.png)
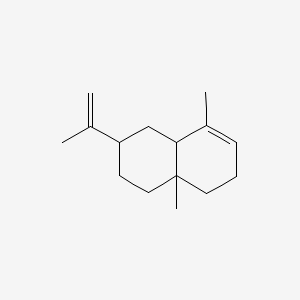
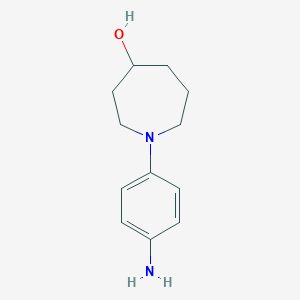
![2-[2-(Methoxymethoxy)pent-4-en-1-yl]-2-methyl-1,3-dioxolane](/img/structure/B14179150.png)
![Methyl 2-[(4-cyano-1-morpholin-4-yl-5,6,7,8-tetrahydroisoquinolin-3-yl)sulfanyl]acetate](/img/structure/B14179164.png)
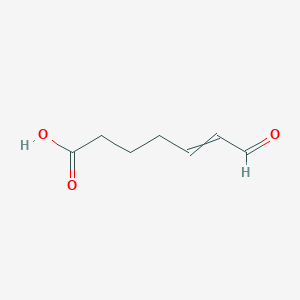
![Phenyl(1-{[11-(trichlorosilyl)undecyl]oxy}cyclohexyl)methanone](/img/structure/B14179193.png)
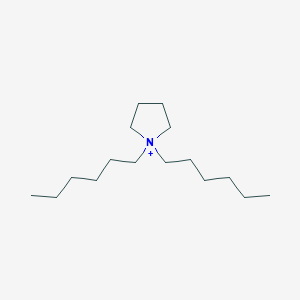
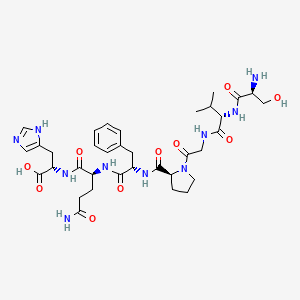
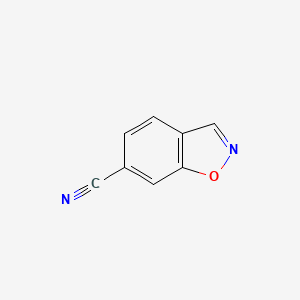
![4-{5-Methyl-2-[methyl(propan-2-yl)amino]-1,3-thiazol-4-yl}benzoic acid](/img/structure/B14179218.png)
